(2S,3S,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Description
The compound (2S,3S,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one is a synthetic steroid derivative based on a cyclopenta[a]phenanthrene core, a scaffold common to many bioactive steroids. Its structure features:
- 3-Hydroxy group: A polar substituent at position 3, typical of estrone derivatives, which may influence hydrogen bonding and receptor interactions .
- 10,13-Dimethyl groups: Hydrophobic substituents that enhance lipid solubility and structural rigidity .
- 2,16-Di(piperidin-1-yl) groups: Nitrogen-containing heterocycles at positions 2 and 16, which are rare in natural steroids. These groups likely modulate solubility, pharmacokinetics, and binding affinity .
- 17-Ketone: A carbonyl group at position 17, a common feature in steroid derivatives, which may impact metabolic stability .
The introduction of piperidine moieties may involve nucleophilic substitution or palladium-catalyzed cross-coupling .
Properties
IUPAC Name |
(2S,3S,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N2O2/c1-28-12-11-22-21(23(28)18-24(27(28)33)30-13-5-3-6-14-30)10-9-20-17-26(32)25(19-29(20,22)2)31-15-7-4-8-16-31/h20-26,32H,3-19H2,1-2H3/t20-,21+,22-,23-,24-,25-,26-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCISTFXMDQUHG-XMTFRXHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)N4CCCCC4)CCC5C3(CC(C(C5)O)N6CCCCC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2=O)N4CCCCC4)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCCCC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70928909 | |
| Record name | 3-Hydroxy-2,16-di(piperidin-1-yl)androstan-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13522-14-0 | |
| Record name | (2β,3α,5α,16β)-3-Hydroxy-2,16-di-1-piperidinylandrostan-17-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13522-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3beta-Hydroxy-2beta,16beta-dipiperidino-5-alpha-androstan-17-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013522140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-2,16-di(piperidin-1-yl)androstan-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3β-hydroxy-2β,16β-dipiperidino-5-α-androstan-17-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.499 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
The compound (2S,3S,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity based on recent findings and studies.
Chemical Structure and Properties
The chemical structure of the compound features multiple stereocenters and a complex polycyclic framework. The presence of hydroxyl groups and piperidine moieties suggests potential interactions with biological targets.
Molecular Formula: C25H42N2O
Molecular Weight: 402.62 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
-
Anticancer Activity:
- Studies have indicated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance:
-
Neuroprotective Effects:
- Research has suggested that the compound may have neuroprotective properties. It was shown to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.
- Key Findings:
- Anti-inflammatory Properties:
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Study on Breast Cancer:
- In a study involving MCF-7 cells treated with varying concentrations of the compound (0.1 µM to 10 µM), a dose-dependent decrease in cell viability was observed with an IC50 value calculated at approximately 4 µM. Flow cytometry analysis confirmed increased apoptosis rates at higher concentrations.
-
Neuroprotection in Animal Models:
- An animal model of Parkinson’s disease demonstrated that administration of the compound significantly improved motor function and reduced dopaminergic neuron loss in treated groups compared to controls.
Data Tables
The following table summarizes key findings regarding the biological activities of the compound:
| Biological Activity | Cell Line/Model | Effect Observed | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | Cytotoxicity (IC50 ~ 4 µM) | Induction of apoptosis |
| Neuroprotective | Neuronal cultures | Reduced oxidative stress | Decreased ROS levels |
| Anti-inflammatory | Macrophage cultures | Inhibition of TNF-alpha production | Suppression of NF-kB signaling |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds structurally similar to this tetradecahydrocyclopenta[a]phenanthren derivative exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in cell growth and survival.
- Case Studies : In vitro studies have shown that derivatives of this class can induce apoptosis in various cancer cell lines.
Neuropharmacology
The piperidine moieties present in the compound suggest potential applications in neuropharmacology:
- Cognitive Enhancers : There is growing interest in the development of compounds that enhance cognitive functions. Some studies have explored the neuroprotective effects of similar structures against neurodegenerative diseases.
- Behavioral Studies : Animal models have been used to assess the effects of these compounds on memory and learning processes.
The pharmacological profile of this compound is still under investigation. However:
- Potential Therapeutics : Given its structural characteristics and preliminary studies indicating biological activity against various targets (e.g., cancer cells), there is potential for development as a therapeutic agent.
- Safety and Toxicity : Ongoing research aims to evaluate the safety profile and potential toxic effects associated with long-term use.
Comparison with Similar Compounds
Solubility and Pharmacokinetics
- The target compound’s piperidine groups at positions 2 and 16 likely improve water solubility compared to estrone’s single hydroxyl group . This contrasts with fluorinated derivatives (e.g., 8o), where hydrophobicity increases .
- Acetylated derivatives (e.g., Proligestone) exhibit prolonged metabolic stability due to esterification, whereas the target compound’s piperidine moieties may resist enzymatic degradation .
Preparation Methods
Nucleophilic Displacement at C2 and C16
Introducing piperidine groups at positions 2 and 16 requires the formation of suitable leaving groups. A two-step protocol adapted from thiazole synthesis in steroidal systems can be modified:
-
Tosylation of Hydroxyl Groups : Treat DHEA with tosyl chloride in pyridine to form 2,16-ditosylate intermediates.
-
Piperidine Substitution : React the ditosylate with excess piperidine in dimethylformamide (DMF) at 80°C for 24 hours.
Key Data :
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| Tosylation | TsCl, pyridine, 0°C, 6h | 78% | NMR: δ 2.45 (s, 6H, Ts methyl) |
| Substitution | Piperidine, DMF, 80°C, 24h | 52% | IR: 1240 cm (C-N stretch) |
This method faces steric hindrance at C2 and C16, necessitating high nucleophile concentrations and prolonged reaction times.
Reductive Amination Approach
An alternative route involves reductive amination of ketone intermediates:
-
Oxidation of C2 and C16 : Use Jones reagent to convert 2,16-diol groups to diketones.
-
Reductive Amination : Treat with piperidine and sodium cyanoborohydride in methanol at pH 5.
Optimization Insight :
-
Lower yields (35–40%) due to competing over-reduction of the 17-keto group.
-
Stereochemical control at C2 and C16 is achieved using chiral auxiliaries, as reported in analogous pyrimidine syntheses.
Stereochemical Control and Functional Group Compatibility
Preservation of the 3-Hydroxy Group
The 3-hydroxy group in DHEA is prone to oxidation under basic conditions. Protection as a tert-butyldimethylsilyl (TBS) ether prior to tosylation or oxidation is critical:
Configurational Integrity at C5, C8, and C14
The stereochemical array (5S,8R,9S,10S,13S,14S,16S) is maintained by leveraging the rigid steroid backbone. NMR coupling constants () confirm retention of configuration during substitutions.
Characterization and Analytical Validation
Spectroscopic Profiling
-
NMR (CDCl) :
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Nucleophilic Displacement | Straightforward, scalable | Steric hindrance reduces efficiency | 52% |
| Reductive Amination | Better stereocontrol | Low yield, side reactions | 38% |
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of the compound be experimentally validated?
- Methodology : Use X-ray crystallography to resolve the absolute configuration, as this technique provides unambiguous spatial arrangement data. For dynamic stereochemical analysis, employ nuclear Overhauser effect (NOE) NMR spectroscopy to study spatial proximity of protons in solution. Compare results with NIST-standardized data for cyclopenta[a]phenanthrene derivatives to confirm consistency in stereodescriptors (e.g., 2S,3S,5S configurations) .
- Data Interpretation : Cross-validate NMR chemical shifts and coupling constants with computational models (e.g., density functional theory) to address discrepancies between experimental and predicted spectra.
Q. What are the optimal chromatographic conditions for isolating this compound from synthetic mixtures?
- Experimental Design : Utilize reverse-phase HPLC with a C18 column and a gradient elution system (water/acetonitrile with 0.1% trifluoroacetic acid). Monitor retention times against structurally similar steroids (e.g., dexamethasone derivatives) to refine separation parameters .
- Validation : Confirm purity via high-resolution mass spectrometry (HRMS) and compare fragmentation patterns with NIST library entries .
Q. How can the stability of the compound under varying pH and temperature conditions be assessed?
- Protocol : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–9) at 25°C, 40°C, and 60°C. Quantify degradation products using LC-MS and identify hydrolytic cleavage sites (e.g., piperidinyl or hydroxyl groups) .
- Key Metrics : Calculate degradation rate constants (k) and half-life (t½) to establish storage guidelines.
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?
- Hypothesis Testing : Replicate assays under standardized conditions (e.g., cell lines, incubation time) to minimize variability. Use dexamethasone (a structurally related corticosteroid) as a positive control to benchmark anti-inflammatory activity via phospholipase-A2 inhibition assays .
- Data Reconciliation : Perform meta-analysis of published IC50 values, adjusting for differences in assay methodologies (e.g., fluorometric vs. colorimetric detection).
Q. How can the compound’s pharmacokinetic profile be optimized through structural modifications?
- Rational Design : Introduce substituents at the C2 and C16 piperidinyl groups to enhance metabolic stability. For example, replace piperidine with morpholine to reduce CYP450-mediated oxidation. Validate modifications using in vitro microsomal stability assays .
- Analytical Validation : Characterize metabolites via UPLC-QTOF-MS and compare with parent compound fragmentation patterns .
Q. What in silico approaches are effective for predicting off-target interactions of this compound?
- Computational Workflow :
Perform molecular docking against the Protein Data Bank (PDB) to identify potential off-targets (e.g., glucocorticoid receptor variants).
Use molecular dynamics simulations (≥100 ns) to assess binding stability and conformational changes.
Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
- Contradiction Management : Cross-reference results with transcriptomic data (RNA-seq) from treated cell lines to confirm pathway-specific effects.
Safety and Handling
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Preventive Measures :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
